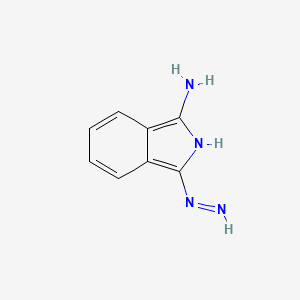

(1Z)-3-amino-1H-isoindol-1-one hydrazone

Description

(1Z)-3-amino-1H-isoindol-1-one hydrazone is a nitrogen-containing heterocyclic compound characterized by an isoindole core fused with a hydrazone functional group. The isoindole scaffold is structurally analogous to naphthalene but incorporates a pyrrole-like nitrogen, enabling diverse reactivity and biological interactions .

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

3-diazenyl-2H-isoindol-1-amine |

InChI |

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(11-7)12-10/h1-4,10-11H,9H2 |

InChI Key |

DVXWOSOONBGHJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC(=C2C=C1)N=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-amino-1H-isoindol-1-one hydrazone typically involves the condensation of an appropriate aldehyde or ketone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of hydrazones, including this compound, often employs mechanochemical synthesis or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced solvent usage. Mechanochemical synthesis involves grinding the reactants together, while solid-state melt reactions involve heating the reactants to form the desired product .

Chemical Reactions Analysis

Types of Reactions

(1Z)-3-amino-1H-isoindol-1-one hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.

Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde or ketone.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, reduced aldehydes or ketones, and various substituted hydrazone derivatives .

Scientific Research Applications

(1Z)-3-amino-1H-isoindol-1-one hydrazone has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Exhibits antibacterial and cytotoxic activities, making it a potential candidate for antimicrobial and anticancer therapies.

Medicine: Investigated for its potential use in antitumorigenic therapy against various human cancer cells.

Industry: Utilized in the synthesis of heterocyclic compounds and as intermediates in organic synthesis

Mechanism of Action

The mechanism of action of (1Z)-3-amino-1H-isoindol-1-one hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group plays a crucial role in these interactions, facilitating the binding to target sites and exerting its biological effects .

Comparison with Similar Compounds

Chloro-Substituted Isoindol Derivatives

The compound {[(1Z)-3-chloro-1H-isoindol-1-ylidene]methyl}dimethylamine () shares the isoindol core but substitutes the amino group with chlorine. The chloro group introduces electron-withdrawing effects, reducing solubility compared to the amino substituent in the target compound. Crystallographic data () confirm planar geometry, which is critical for π-π stacking in solid-state applications.

Hydroxy-Substituted Isoindol Derivatives

3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one () features a hydroxyl group instead of hydrazone. The hydroxyl group enhances hydrogen-bonding capacity but limits stability under acidic conditions. This compound’s synthesis involves multi-step condensation, contrasting with hydrazone formation via hydrazonoyl halide reactions (as seen in ).

Triazole and Thiadiazole Derivatives

and highlight 1H-1,2,3-triazole and thiadiazole derivatives. For example, 1,3,4-thiadiazole derivatives (e.g., compound 9b in ) exhibit antitumor activity (IC₅₀ = 2.94 µM against HepG2). While these lack the isoindol core, the hydrazone-like linkages in their synthesis (e.g., hydrazonoyl halide reactions ) suggest shared reactivity with the target compound.

Research Findings and Implications

- Substituent Impact: Amino and hydrazone groups improve solubility and target binding compared to chloro or hydroxy groups .

- Therapeutic Potential: Structural similarity to active thiadiazoles () suggests possible antitumor or enzyme-inhibitory roles for the target compound.

- Knowledge Gaps: Specific bioactivity data for (1Z)-3-amino-1H-isoindol-1-one hydrazone are absent in the provided evidence; further experimental studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.